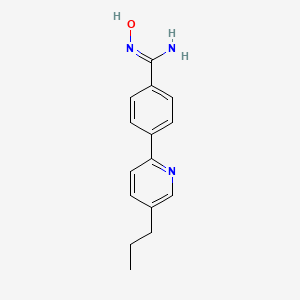![molecular formula C20H25NO2 B6043412 N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6043412.png)
N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide, also known as Fentanyl, is a potent synthetic opioid that is used for pain management. It was first synthesized in 1960 by Paul Janssen and has since been widely used in the medical field. Fentanyl is primarily used in the treatment of chronic pain, post-surgical pain, and cancer pain.
作用機序
N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. By binding to these receptors, this compound reduces the perception of pain and produces a feeling of euphoria. This compound is more potent than morphine, and its effects are felt more quickly.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It reduces pain perception, produces sedation, and can cause respiratory depression. This compound can also cause nausea, vomiting, and constipation. Long-term use of this compound can lead to tolerance and dependence, which can result in withdrawal symptoms when the drug is discontinued.
実験室実験の利点と制限
N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide is a valuable tool for scientific research, as it is a potent analgesic that can be used to study the mechanisms of pain. However, its high potential for abuse and dependence means that it must be used with caution. This compound is also a controlled substance, which means that it is subject to strict regulations and can only be used by licensed researchers.
将来の方向性
There are many potential future directions for research on N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current medications. Another area of interest is the development of new treatments for addiction and dependence, as this compound is a highly addictive drug. Researchers may also be interested in studying the long-term effects of this compound use, particularly in individuals who have developed tolerance and dependence.
Conclusion:
This compound is a potent synthetic opioid that is widely used in the medical field for pain management. It is also a valuable tool for scientific research, as it can be used to study the mechanisms of pain and addiction. While this compound has many advantages, it also has limitations and potential risks, including the risk of abuse, dependence, and withdrawal. Future research on this compound may lead to new treatments for pain and addiction, as well as a better understanding of the long-term effects of opioid use.
合成法
N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide is synthesized by N-alkylation of N-phenethyl-4-piperidone with aniline followed by reduction of the resulting imine with sodium borohydride. The final product is then purified by recrystallization. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide is widely used in scientific research for its potent analgesic properties. It is used in the development of new pain medications and as a tool for studying the mechanisms of pain. This compound is also used in research on addiction and dependence, as it has a high potential for abuse and can lead to addiction.
特性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-16-5-10-18(11-6-16)15(2)21-20(22)14-9-17-7-12-19(23-3)13-8-17/h5-8,10-13,15H,4,9,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVNUGGXQQLCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6043372.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6043373.png)

![4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6043388.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine](/img/structure/B6043390.png)
![{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6043396.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6043397.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6043404.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6043407.png)
![1-(4-chlorophenyl)-N-{[1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6043415.png)
